2,2',3,3',6,6'-Hexachlorobiphenyl

Enantioselective metabolism Cytochrome P450 binding Atropisomer disposition

2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) is a chiral, multiple ortho-substituted PCB congener that serves as an indispensable enantioselective probe for cytochrome P450 metabolism (CYP2B/3A) and ryanodine receptor (RyR)-mediated neurotoxicity. Only (-)-PCB 136 enantiospecifically sensitizes RyR1/2 calcium channels, while (+)-PCB 136 is preferentially metabolized by CYP enzymes. Racemic PCB 136 or alternative congeners (e.g., PCB 132, PCB 149, PCB 153) cannot recapitulate these atropisomer-specific biological activities. Procure enantiopure or certified reference standards for congener-specific toxicokinetic profiling, enantiomeric fraction (EF) determination via enantioselective HPLC/GC, and source-apportionment studies in environmental and human biomonitoring.

Molecular Formula C12H4Cl6
Molecular Weight 360.9 g/mol
CAS No. 38411-22-2
Cat. No. B1221702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3',6,6'-Hexachlorobiphenyl
CAS38411-22-2
Synonyms2,2',3,3',6,6'-hexachlorobiphenyl
2,3,6,2',3',6'-hexachlorobiphenyl
PCB 136
PCB-136
PCB136
Molecular FormulaC12H4Cl6
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H
InChIKeyFZFUUSROAHKTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.25e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) CAS 38411-22-2: Chiral PCB Congener for Enantioselective Neurotoxicity and Metabolism Studies


2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136; CAS 38411-22-2) is a hexachlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) class of persistent organic pollutants [1]. As one of 19 PCB congeners possessing stable axial chirality (atropisomerism) at ambient temperature due to restricted rotation around the phenyl-phenyl bond, PCB 136 exists as two non-superimposable mirror image forms, (+)-PCB 136 and (-)-PCB 136 [2]. This chirality confers distinct biological interactions and metabolic fates that are not recapitulated by non-chiral PCB congeners. PCB 136 is classified as a 'multiple ortho-substituted' (non-coplanar) PCB and has been identified as a highly neurotoxic congener of environmental and toxicological relevance [3].

Why Generic Substitution of 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) Fails: Enantioselective Binding, Metabolism, and Neurotoxicity


Generic substitution of PCB 136 with other hexachlorobiphenyl congeners or even the racemic mixture of PCB 136 fails to account for the compound's unique atropisomer-dependent biological activity profile. The two atropisomers of PCB 136 display fundamentally divergent interactions with cytochrome P450 (CYP) enzymes [1] and opposing effects on ryanodine receptor (RyR) calcium channels [2]. Critically, only the (-)-PCB 136 atropisomer enantiospecifically sensitizes RyRs, a mechanism implicated in developmental neurotoxicity, whereas the (+)-atropisomer is preferentially bound and metabolized by CYP enzymes [3]. Furthermore, PCB 136 is metabolized more rapidly than the closely related chiral congener PCB 95, resulting in significantly lower tissue accumulation under identical exposure conditions [4]. Consequently, any study design or analytical application requiring precise atropisomer-resolved quantitation, RyR-mediated neurotoxicity assessment, or congener-specific disposition profiling cannot interchangeably use alternative hexachlorobiphenyls (e.g., PCB 132, PCB 149, or PCB 153) or racemic PCB 136 without introducing substantial experimental confounders.

Quantitative Differentiation of 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136): Head-to-Head Comparator Data for Scientific Procurement


Enantioselective CYP Binding: (+)-PCB 136 vs. (-)-PCB 136 Binding Affinity in Hepatic Microsomes

The (+)-PCB 136 atropisomer exhibits significantly greater binding interaction with hepatic microsomal cytochrome P450 enzymes than the (-)-PCB 136 atropisomer across multiple species and enzyme induction states [1]. This preferential binding provides the mechanistic basis for the observed enantioselective enrichment of (+)-PCB 136 in vivo and its more rapid metabolic clearance [2].

Enantioselective metabolism Cytochrome P450 binding Atropisomer disposition

Ryanodine Receptor Sensitization: Enantiospecific Activity of (-)-PCB 136 vs. (+)-PCB 136

The sensitization of ryanodine receptors (RyRs) by PCB 136 is strictly enantiospecific. Only the (-)-PCB 136 atropisomer exhibits RyR-sensitizing activity, while the (+)-PCB 136 atropisomer is inactive [1]. This represents a binary, qualitative differentiation that fundamentally alters the compound's neurotoxicological profile depending on atropisomer composition.

Ryanodine receptor Calcium signaling Developmental neurotoxicity Enantiospecific activity

Metabolic Rate Comparison: PCB 136 vs. PCB 95 in Lactating Mice and Offspring

Under identical dietary exposure conditions (3.1 µmol/kg bw/d of racemic congener), PCB 136 undergoes more rapid metabolism than the structurally related chiral congener PCB 95, resulting in significantly lower tissue accumulation in both dams and pups [1]. This congener-specific difference in metabolic rate has direct implications for developmental neurotoxicity risk assessment and toxicokinetic modeling.

Congener-specific disposition Lactational transfer Developmental exposure Tissue accumulation

OH-PCB Metabolite Formation Rate: PCB 136 vs. Other Chiral PCB Congeners in Mouse Liver Tissue Slices

The apparent rate of 5-OH-PCB metabolite formation in phenobarbital-pretreated mouse liver tissue slices follows a congener-specific rank order, with PCB 136 positioned in the intermediate range among five chiral PCB congeners tested [1]. This quantitative ranking enables informed selection of PCB 136 over faster-metabolizing congeners for applications requiring moderate metabolic stability.

Hydroxylated PCB metabolites 5-OH-PCB 136 Atropselective oxidation Species differences

Hydroxylated Metabolite Profile: Rank Order of 5-OH-PCB 136, 4-OH-PCB 136, and 4,5-OH-PCB 136 Formation

The metabolism of PCB 136 in hepatic systems yields a characteristic and reproducible hydroxylated metabolite profile with a defined rank order of abundance: 5-OH-PCB 136 > 4-OH-PCB 136 > 4,5-OH-PCB 136 [1]. Among the atropisomers, (+)-PCB 136 is preferentially metabolized to 5-OH-PCB 136, leading to enantiomeric enrichment of the parent compound toward (-)-PCB 136 [2]. This specific metabolic signature distinguishes PCB 136 from other chiral PCBs with different hydroxylation patterns.

Metabolite profiling 5-OH-PCB 136 4-OH-PCB 136 P450 2B isoform

Sex-Dependent Metabolism: OH-PCB 136 Formation in Male vs. Female Rat Liver Tissue Slices

The metabolism of PCB 136 to hydroxylated metabolites in rat liver tissue slices is sex-dependent. OH-PCB levels follow the rank order male > female, and the extent of metabolism also depends on P450 enzyme induction status (phenobarbital > dexamethasone > control) [1]. Notably, while absolute metabolite levels vary by sex and induction status, the enantiomeric enrichment of PCB 136 and its metabolites remains independent of these variables [2].

Sex differences P450 enzyme induction Enantioselective disposition Toxicokinetics

Validated Application Scenarios for 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) Procurement and Use


Enantioselective Metabolism Studies Requiring Resolution of CYP2B/CYP3A-Mediated Oxidation

PCB 136 serves as a validated probe substrate for investigating enantioselective cytochrome P450 metabolism, particularly via CYP2B and CYP3A isoforms. The preferential binding of (+)-PCB 136 to CYP2B and CYP3A enzymes [1] and its subsequent enantioselective oxidation to 5-OH-PCB 136 [2] make it an ideal model compound for studying atropisomer-dependent biotransformation kinetics. Laboratories should procure enantiopure (+)-PCB 136 and (-)-PCB 136 standards rather than racemic mixtures to accurately quantify enantiomer-specific enzyme affinity and metabolite formation rates.

Ryanodine Receptor-Mediated Developmental Neurotoxicity Assays

The enantiospecific sensitization of ryanodine receptors (RyR1 and RyR2) by (-)-PCB 136—with complete inactivity of (+)-PCB 136 [3]—positions enantiopure (-)-PCB 136 as an essential positive control and mechanistic probe for RyR-dependent neurotoxicity studies. Use of racemic PCB 136 or alternative non-chiral PCB congeners will not replicate this specific pharmacological activity. Procurement must specify the (-)-atropisomer to ensure assay validity.

Analytical Method Development and Environmental Monitoring for Chiral PCB Signatures

The established chromatographic separation of PCB 136 atropisomers using enantioselective HPLC (e.g., Nucleodex β-PM columns) and GC (e.g., Chirasil-Dex columns) [4] makes PCB 136 a critical reference standard for developing and validating methods to determine enantiomeric fractions (EFs) in environmental and biological samples. The distinct chiral signature of PCB 136 and its metabolites serves as a tracer for source apportionment and in vivo biotransformation assessment in wildlife and human biomonitoring studies [5]. Certified reference materials of PCB 136 at known concentrations (e.g., 10 µg/mL in isooctane, 5.77 µg/L in acetone) are available for instrument calibration and method validation .

Comparative Congener-Specific Disposition and Toxicokinetic Modeling

For studies requiring congener-specific toxicokinetic comparisons, PCB 136 provides a distinct metabolic rate benchmark relative to other environmentally relevant chiral PCBs. As demonstrated in lactating mouse models, PCB 136 is metabolized more rapidly than PCB 95 [6], while exhibiting intermediate 5-OH-PCB formation rates relative to PCB 149, PCB 91, PCB 132, and PCB 95 [7]. This quantitative differentiation enables investigators to select PCB 136 specifically when moderate metabolic stability with measurable OH-PCB production is required, or to include PCB 136 as part of a congener panel for structure-activity relationship studies.

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